molecular formula C9H7NOS B1297106 Benzo[b]thiophene-3-carboxamide CAS No. 858117-17-6

Benzo[b]thiophene-3-carboxamide

Cat. No. B1297106
M. Wt: 177.22 g/mol
InChI Key: QXJDOADTRZGPJZ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It is also known as Thianaphthene-3-carboxaldehyde .


Synthesis Analysis

The synthesis of Benzo[b]thiophene-3-carboxamide involves a one-step intermolecular manner from easily available o-silylaryl triflates and alkynyl sulfides . Another method involves a tandem-type, cyclization–addition sequence in the presence of a rhodium catalyst .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-carboxamide involves a five-membered heteroaromatic compound containing a sulfur atom . The 1H NMR and H–H COSY spectra show sharp singlet at 12.87 ppm corresponding to the phenolic –OH (D2O exchangeable) and broad singlet at 6.36 ppm corresponding to aromatic –NH2 (D2O exchangeable) .


Chemical Reactions Analysis

Benzo[b]thiophene-3-carboxamide undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It also undergoes reactions with alkynyl sulfides affording benzo[b]thiophenes .

Scientific Research Applications

Inhibition of Cell Adhesion and Anti-inflammatory Properties

Benzo[b]thiophene-3-carboxamide derivatives have been identified as significant in inhibiting cell adhesion and possessing anti-inflammatory properties. Studies have demonstrated that these compounds can decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. One particular compound, PD 144795, was found to be orally active in various models of inflammation, highlighting its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Wide Spectrum of Pharmacological Properties

Benzo[b]thiophene derivatives are of current interest due to their broad spectrum of pharmacological properties. They have been employed in the synthesis of several new derivatives, such as thiadiazoles, oxadiazoles, and pyrazolin, which have been characterized for their antibacterial, antifungal, and anti-inflammatory activities. Many of these molecules have shown potent efficacy, underscoring the versatility of benzo[b]thiophene-based compounds in medicinal chemistry (Isloor et al., 2010).

Safety And Hazards

Benzo[b]thiophene-3-carboxamide is harmful if swallowed . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

The future directions of research on Benzo[b]thiophene-3-carboxamide could involve the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists . Additionally, the therapeutic importance of synthetic thiophene, a related compound, has been highlighted, indicating potential future directions in medicinal chemistry research .

properties

IUPAC Name

1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDOADTRZGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
AEGE Amr, MH Sherif, MG Assy, MA Al-Omar… - European journal of …, 2010 - Elsevier
A series of novel thiophene derivatives 3–17 were synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide 1 and 2-amino-4,5,6,7-…
Number of citations: 65 www.sciencedirect.com
A Shafiee, MA Hedayati, MM Salimi… - Journal of Pharmaceutical …, 1983 - Elsevier
□ Several dialkylaminoethyl benzo[b]thiophene-3-carboxylates, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, 2-dialkylaminoethyl benzo[b]thiophene-3-carbamates, and …
Number of citations: 3 www.sciencedirect.com
G Nikolakopoulos, H Figler, J Linden… - Bioorganic & medicinal …, 2006 - Elsevier
Three series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides have been prepared using …
Number of citations: 125 www.sciencedirect.com
A Mizukami, M Tsugita, M Shimora, S Tanaka… - Chemistry …, 2019 - journal.csj.jp
A facile synthesis of benzo[b]thiophene-3-carboxamides from (ortho-alkynyl)phenyl methoxymethyl sulfides and isocyanates was realized. The method involves a tandem-type, …
Number of citations: 3 www.journal.csj.jp
K Sweidan, J Engelmann… - Letters in Drug …, 2015 - ingentaconnect.com
The heterocyclic system is a promising core nucleus in many bioactive compounds. This work describes our effort to synthesize and characterize a set of new biphenyl, benzofuran and …
Number of citations: 25 www.ingentaconnect.com
AM Khalil, MA Berghot, GE Abd El-Ghani… - Synthetic …, 2010 - Taylor & Francis
2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide(3) was used as starting material for synthesis of 4-thiazolidinone, thiazolidine, and thiophene derivatives …
Number of citations: 25 www.tandfonline.com
Y Son, J Kim, Y Kim, SG Chi, T Kim, J Yu - Bioorganic Chemistry, 2023 - Elsevier
Disruption of protein–protein interaction between transcriptional enhancer factor (TEA)-domain (TEAD; a transcription factor) and its co-activator Yes-associated protein (YAP)/ …
Number of citations: 5 www.sciencedirect.com
MA Gouda, MA Berghot, GE Abd El-Ghani… - European journal of …, 2010 - Elsevier
2-(5-oxothiazolidinone)-cyanoacetamido derivative 3 was prepared in two steps by reaction of 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide (1) with …
Number of citations: 132 www.sciencedirect.com
SG Dzhavakhishvili, NY Gorobets… - Journal of …, 2008 - Wiley Online Library
Transformations of 2‐amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxamide (Gewald's amide) in the reactions with aromatic aldehydes were studied. Efficient methods for …
Number of citations: 16 onlinelibrary.wiley.com
RW Scott, SN Neville, A Urbina, D Camp… - … process research & …, 2006 - ACS Publications
The synthesis of N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide (1, AG-28262) on kilogram scale is described. Initial …
Number of citations: 18 pubs.acs.org

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